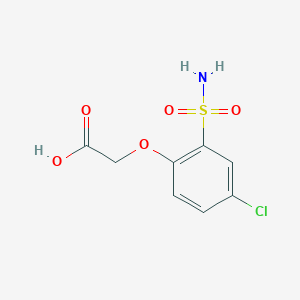

2-(4-Chloro-2-sulfamoylphenoxy)acetic acid

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-(4-chloro-2-sulfamoylphenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO5S/c9-5-1-2-6(15-4-8(11)12)7(3-5)16(10,13)14/h1-3H,4H2,(H,11,12)(H2,10,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVACCCPVNKUFGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)S(=O)(=O)N)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50196326 | |

| Record name | 4-Chloro-2-sulfonamidophenoxyacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50196326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4486-75-3 | |

| Record name | 4-Chloro-2-sulfonamidophenoxyacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004486753 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-2-sulfonamidophenoxyacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50196326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Pathways for 2 4 Chloro 2 Sulfamoylphenoxy Acetic Acid and Analogues

Classical and Contemporary Approaches to Phenoxyacetic Acid Core Synthesis

The foundational structure of the target molecule is the phenoxyacetic acid core. Its synthesis is a well-established process, primarily revolving around the formation of an ether linkage between a phenol and an acetic acid moiety.

Etherification Reactions for Phenoxy Linkage Formation

The classical and most direct method for forming the phenoxyacetic acid core is through a Williamson ether synthesis. This reaction involves the nucleophilic substitution of a haloacetic acid, typically chloroacetic acid, by a phenoxide ion. The phenoxide is generated in situ by treating the corresponding phenol with a base, such as sodium hydroxide or potassium carbonate.

A general representation of this reaction is the condensation of a phenol with chloroacetic acid in an alkaline medium. The process typically involves dissolving the phenol in an aqueous solution of sodium hydroxide to form the sodium phenoxide, which then reacts with chloroacetic acid. The reaction mixture is then acidified to yield the desired phenoxyacetic acid.

Carboxylic Acid Functionalization Strategies

The carboxylic acid group of the phenoxyacetic acid core is a versatile handle for further chemical modifications. Standard esterification procedures can be employed to convert the carboxylic acid into its corresponding esters. This is often achieved by reacting the acid with an alcohol in the presence of a catalytic amount of a strong acid, such as sulfuric acid.

Alternatively, the carboxylic acid can be converted into an acid chloride by treatment with reagents like thionyl chloride or oxalyl chloride. The resulting acid chloride is a highly reactive intermediate that can readily undergo reactions with various nucleophiles, such as amines, to form amides. Another approach involves the use of coupling agents, like dicyclohexylcarbodiimide (DCC), to facilitate the formation of amides directly from the carboxylic acid and an amine.

Strategies for Regioselective Introduction of Sulfamoyl Moieties

A critical step in the synthesis of 2-(4-chloro-2-sulfamoylphenoxy)acetic acid is the regioselective introduction of the sulfamoyl group (-SO₂NH₂) onto the aromatic ring. A common strategy involves a two-step process: chlorosulfonylation followed by amination.

Initially, the pre-formed 4-chlorophenoxyacetic acid is treated with chlorosulfonic acid. This electrophilic aromatic substitution reaction introduces a chlorosulfonyl group (-SO₂Cl) onto the benzene (B151609) ring. The directing effects of the existing substituents (the chloro and the phenoxyacetic acid groups) guide the position of the incoming chlorosulfonyl group. Subsequently, the resulting sulfonyl chloride is reacted with ammonia or an appropriate amine to furnish the desired sulfonamide.

An alternative approach involves the synthesis of the key intermediate, 4-chloro-2-sulfamoylphenol. This intermediate can then be subjected to etherification with a haloacetic acid or its ester to construct the final phenoxyacetic acid derivative.

Methods for Controlled Halogenation (e.g., Chlorination) at Specific Aromatic Positions

The synthesis of the target compound requires the presence of a chlorine atom at the 4-position of the phenoxyacetic acid ring. This can be achieved through the direct chlorination of phenoxyacetic acid itself. The reaction is typically carried out using a chlorinating agent such as chlorine gas or sulfuryl chloride, often in the presence of a Lewis acid catalyst to enhance the electrophilicity of the chlorine.

The regioselectivity of the chlorination is influenced by the directing effects of the ether oxygen, which is an ortho-, para-director. Careful control of reaction conditions, such as temperature and the choice of solvent and catalyst, is crucial to achieve the desired 4-chloro isomer as the major product. For instance, carrying out the chlorination in a mixed solvent system can improve the selectivity of the reaction.

Alternatively, the synthesis can commence from an already chlorinated starting material, such as 4-chlorophenol. Subsequent etherification with chloroacetic acid would then directly yield 4-chlorophenoxyacetic acid.

Synthesis of Structural Analogues and Derivatives Bearing the this compound Scaffold

The this compound scaffold serves as a versatile template for the synthesis of a wide array of structural analogues and derivatives. These modifications can be introduced by altering the substituents on the aromatic ring or by modifying the acetic acid side chain.

Exploration of Side-Chain Modulations (e.g., Acetic Acid Moiety)

The carboxylic acid functionality of the acetic acid side chain offers a prime site for derivatization. As mentioned earlier, standard chemical transformations can be employed to convert the carboxylic acid into esters, amides, and other related functional groups.

For instance, reaction with various alcohols in the presence of an acid catalyst can lead to a library of ester derivatives. Similarly, coupling with a diverse range of primary and secondary amines can generate a series of amide analogues. These modifications allow for the systematic exploration of the structure-activity relationships of this class of compounds.

Below is a table summarizing the key synthetic transformations discussed:

| Starting Material | Reagent(s) | Product | Reaction Type |

| Phenol | 1. NaOH 2. ClCH₂COOH 3. HCl | Phenoxyacetic acid | Williamson Ether Synthesis |

| Phenoxyacetic acid | SOCl₂ | Phenoxyacetyl chloride | Acyl Halide Formation |

| Phenoxyacetyl chloride | R-NH₂ | N-substituted phenoxyacetamide | Amidation |

| 4-Chlorophenoxyacetic acid | 1. HSO₃Cl 2. NH₃ | This compound | Electrophilic Aromatic Substitution & Amination |

| 4-Chlorophenoxyacetic acid | Cl₂ / Catalyst | 2,4-Dichlorophenoxyacetic acid | Electrophilic Aromatic Halogenation |

| This compound | R-OH / H⁺ | 2-(4-Chloro-2-sulfamoylphenoxy)acetate ester | Esterification |

Aromatic Ring Substituent Variations and Their Synthetic Routes

The synthesis of analogues of this compound is a key area of research for exploring structure-activity relationships. These syntheses frequently involve modifying the substituents on the aromatic ring. A prevalent synthetic strategy begins with a substituted phenol, which is subjected to etherification with a haloacetic acid derivative. This is followed by chlorosulfonylation and subsequent amination to install the sulfamoyl group.

A primary pathway involves the initial synthesis of a substituted phenoxyacetic acid. This intermediate then undergoes chlorosulfonylation, typically with chlorosulfonic acid, and is then treated with ammonia to form the sulfonamide. researchgate.net For instance, by starting with phenols containing different substituents at the 4-position, such as fluorine, bromine, or a methyl group, the corresponding 4-substituted-2-sulfamoylphenoxyacetic acids can be produced.

Synthetic routes can be adapted to accommodate the specific properties of the desired substituents. If a substituent is not compatible with the conditions of chlorosulfonylation, it may be necessary to introduce it at a later stage in the synthesis. This could require the use of protecting groups or a redesigned synthetic approach.

A wide array of substituents on the aromatic ring have been investigated to understand their impact on the compound's properties. These variations can alter the electronic and steric characteristics of the molecule, which in turn can modulate its biological activity. The table below outlines several examples of aromatic ring substituent variations and their general synthetic routes.

Table 1: Examples of Aromatic Ring Substituent Variations and Synthetic Approaches

| 4-Position Substituent | Starting Phenol | General Synthetic Pathway |

|---|---|---|

| Fluoro | 4-Fluorophenol | 1. Etherification with chloroacetic acid. 2. Chlorosulfonylation. 3. Amination. |

| Bromo | 4-Bromophenol | 1. Etherification with chloroacetic acid. 2. Chlorosulfonylation. 3. Amination. |

Green Chemistry Principles and Process Optimization in Synthesis Development

Incorporating green chemistry principles into the synthesis of this compound is essential for creating more environmentally responsible and efficient manufacturing processes. kuleuven.beresearchgate.net Key areas of improvement include utilizing safer solvents, minimizing waste generation, and enhancing energy efficiency. jddhs.commdpi.com

Solvent selection is a critical aspect of process optimization. Traditional synthetic methods often rely on hazardous chlorinated solvents or other volatile organic compounds. Green chemistry promotes the use of safer alternatives like water, ethanol, or supercritical fluids. unife.it For the etherification step, employing phase-transfer catalysis in an aqueous medium presents a greener option compared to organic solvents.

Waste reduction is a fundamental tenet of green chemistry. This is often achieved by improving atom economy, which involves designing synthetic routes that maximize the incorporation of all starting materials into the final product. The development of catalytic methods can decrease the reliance on stoichiometric reagents that often generate substantial waste.

Process optimization also targets the efficiency of individual reaction steps. In the chlorosulfonylation of the phenoxyacetic acid intermediate, conventional methods may use a large excess of chlorosulfonic acid, leading to significant waste and hazardous quenching procedures. Research efforts have been directed at optimizing reagent stoichiometry and developing more controlled reaction conditions to reduce side reactions and improve yields.

Furthermore, the amination step can be refined by exploring alternative aminating agents or catalytic approaches that avoid the need for large excesses of ammonia. The following table summarizes some green chemistry strategies applied to the synthesis.

Table 2: Application of Green Chemistry Principles in Synthesis

| Green Chemistry Principle | Conventional Method | Greener Alternative |

|---|---|---|

| Safer Solvents | Use of chlorinated solvents (e.g., dichloromethane) for etherification. | Utilization of aqueous media with phase-transfer catalysis. |

| Waste Reduction | Application of a large excess of chlorosulfonic acid for sulfonation. | Optimized stoichiometry and controlled reaction conditions. |

| Energy Efficiency | High-temperature reactions requiring substantial energy input. | Development of catalytic methods that proceed at lower temperatures. |

By integrating these green chemistry principles, the synthesis of this compound can be rendered more sustainable and economically favorable. kuleuven.be

Computational Chemistry and Theoretical Investigations of 2 4 Chloro 2 Sulfamoylphenoxy Acetic Acid

Quantum Chemical Calculations for Electronic Structure and Conformational Analysis (e.g., HF, DFT)

Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of a molecule at the electronic level. Methods like Hartree-Fock (HF) and Density Functional Theory (DFT) are employed to solve the Schrödinger equation (or the Kohn-Sham equations for DFT), providing detailed information about electronic structure, molecular geometry, and conformational stability. researchgate.netresearchgate.netntnu.no

For a molecule such as 2-(4-chloro-2-sulfamoylphenoxy)acetic acid, these calculations can determine the most stable three-dimensional arrangement of its atoms (conformation). The flexibility of the ether linkage and the acetic acid side chain allows for multiple possible conformations, and quantum calculations can identify the lowest energy (and thus most probable) structures. researchgate.netnih.govnih.gov The accuracy of these calculations is dependent on the level of theory and the basis set used. rsc.org DFT methods, particularly with hybrid functionals like B3LYP and B3PW91, are widely used as they offer a good balance between computational cost and accuracy for organic molecules. researchgate.netrsc.org

Key electronic properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.netresearchgate.net A smaller gap suggests the molecule is more polarizable and reactive. Other calculated parameters, such as dipole moment and polarizability, provide insight into the molecule's charge distribution and how it might interact with its environment.

While direct data for this compound is unavailable, a theoretical study on a related phenoxyacetic acid derivative, 2-[1-acetyl-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one-4-yl]-phenoxyacetic acid, using HF and DFT (B3PW91) methods provides representative data. researchgate.netresearchgate.net

Table 1: Representative Quantum Chemical Parameters Calculated for a Phenoxyacetic Acid Analogue Calculations performed using the 6-311+G(d,p) basis set. Data sourced from a study on 2-[1-acetyl-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one-4-yl]-phenoxyacetic acid. researchgate.net

| Parameter | HF Method Value | DFT (B3PW91) Method Value | Unit |

|---|---|---|---|

| HOMO Energy | -9.112 | -7.015 | eV |

| LUMO Energy | 1.545 | -1.896 | eV |

| HOMO-LUMO Gap | 10.657 | 5.119 | eV |

| Dipole Moment | 4.351 | 4.898 | Debye |

| Mean Polarizability | -30.793 | -32.091 | x10-24 esu |

Molecular Docking and Binding Interaction Studies with Biological Macromolecular Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein or enzyme) to form a stable complex. japer.in This method is crucial in drug discovery for screening virtual libraries of compounds against a specific biological target and for understanding the molecular basis of a drug's mechanism of action. For this compound, docking studies could identify potential protein targets and elucidate its binding mode.

Docking simulations predict the binding affinity, often expressed as a docking score or binding energy (in kcal/mol), and reveal the specific interactions that stabilize the ligand in the protein's active site. nih.govmdpi.com These interactions include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions.

Table 2: Representative Molecular Docking Results for an Analogue with the COX-2 Enzyme Data is illustrative and based on findings for various phenoxyacetic acid and related inhibitors targeting the COX-2 active site. nih.govbionaturajournal.com

| Analogue Compound | Docking Score (kcal/mol) | Key Interacting Residues in COX-2 Active Site | Types of Interaction |

|---|---|---|---|

| Celecoxib (Reference) | -11.5 to -9.0 | Arg513, His90, Gln192, Ser530 | Hydrogen Bonds, Hydrophobic |

| Diclofenac (Reference) | -8.1 to -7.8 | Arg120, Tyr355, Val523 | Hydrogen Bonds, π-Alkyl |

| Generic Phenoxyacetic Acid Analogue | -9.5 to -7.0 | Arg120, Tyr355, Ser530, Val349 | Hydrogen Bonds, Hydrophobic |

The binding of a ligand to a protein is not a rigid lock-and-key process but a dynamic one. Both the ligand and the protein can undergo conformational changes to achieve an optimal fit, a concept known as "induced fit." Molecular Dynamics (MD) simulations can complement docking studies by providing insights into the stability and dynamics of the ligand-protein complex over time. researchgate.net

MD simulations can track the movement of atoms in the complex, allowing researchers to assess the stability of key interactions and observe conformational changes in the active site upon ligand binding. researchgate.net For instance, the substitution of a smaller valine residue in COX-2 for a larger isoleucine in COX-1 creates a secondary pocket that selective inhibitors can access. nih.govnih.gov The binding of a ligand like this compound could induce subtle shifts in the positions of active site residues, which could be crucial for its inhibitory activity and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights into Molecular Behavior

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.govtaylorfrancis.com By identifying the physicochemical properties (descriptors) that correlate with activity, QSAR models can predict the activity of new, unsynthesized compounds and guide the design of more potent molecules. scielo.br

To develop a QSAR model for a class of compounds like phenoxyacetic acid derivatives, a dataset of molecules with known biological activities (e.g., herbicidal IC50 values) is required. mdpi.com For each molecule, a set of numerical descriptors representing its structural, electronic, and physicochemical properties is calculated. Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are then used to build an equation that links the descriptors to the activity. scielo.brresearchgate.net

The predictive power of a QSAR model is assessed through rigorous validation techniques, such as cross-validation (e.g., leave-one-out) and the use of an external test set of compounds not used in model development. mdpi.com

The interpretation of the descriptors included in a successful QSAR model provides valuable insights into the mechanism of action. Descriptors can be categorized as electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices). researchgate.net

For example, in QSAR studies of herbicidal phenoxyacetic acids, hydrophobicity (logP) often shows a positive correlation with activity, suggesting that the ability to cross biological membranes is important. mdpi.com Electronic descriptors related to the substituents on the phenyl ring can indicate whether electron-withdrawing or electron-donating groups enhance activity. For this compound, descriptors for the chloro and sulfamoyl groups would be critical for predicting its activity based on models developed for this class of compounds.

Table 3: Representative Descriptors Used in QSAR Models for Phenoxyacetic Acid Herbicides Based on a QSAR study of phenoxyacetic acid-derived congeners. mdpi.com

| Descriptor | Description | Typical Influence on Herbicidal Activity |

|---|---|---|

| log Po/w | Octanol-Water Partition Coefficient | Positive correlation (higher lipophilicity often increases activity up to a certain point). |

| TPSA | Topological Polar Surface Area | Negative correlation (lower polarity may improve membrane penetration). |

| HBA / HBD | Number of Hydrogen Bond Acceptors / Donors | Influences solubility and binding to target proteins. The specific correlation depends on the target. |

| α (Polarizability) | Molecular Polarizability | Can influence van der Waals interactions with the receptor; often positively correlated with binding. |

| MW | Molecular Weight | Often correlated with size; can have a complex relationship with activity. |

Molecular Dynamics Simulations for Conformational Stability and Solvent Interactions

Direct molecular dynamics (MD) simulation studies focused solely on this compound are not readily found in peer-reviewed literature. However, the conformational landscape and stability of this molecule can be understood by examining computational studies on similar phenoxyacetic acid derivatives.

Theoretical calculations, particularly using Density Functional Theory (DFT), have been employed to investigate the conformational preferences of chloroderivatives of phenoxyacetic acid. nih.gov For these types of molecules, a key conformational feature is the orientation of the acetic acid side chain relative to the phenoxy ring. Studies on related compounds have shown that the syn-syn conformation is often energetically favored. nih.gov This suggests that the carboxylic acid group of this compound would likely adopt a similar, relatively planar arrangement with respect to the ether linkage to minimize steric hindrance and optimize intramolecular interactions.

The flexibility of the molecule is primarily dictated by the rotation around the ether oxygen and the C-C single bond of the acetic acid moiety. These rotational barriers would be a key focus of MD simulations to understand the molecule's accessible conformations in different environments.

MD simulations would be a powerful tool to further investigate the conformational stability of this compound. By simulating the molecule's behavior over time in a solvated environment (typically water to mimic physiological conditions), researchers could:

Identify the most stable, low-energy conformations.

Determine the free energy landscape of conformational changes.

Analyze the role of intramolecular hydrogen bonding, particularly involving the sulfamoyl and carboxylic acid groups, in stabilizing specific conformations.

Regarding solvent interactions, MD simulations would allow for a detailed analysis of the hydration shell around the molecule. Key insights would include:

The specific water molecules that form strong hydrogen bonds with the polar sulfamoyl (-SO₂NH₂) and carboxylic acid (-COOH) groups.

The orientation of water molecules around the hydrophobic chlorophenyl ring.

Such simulations would provide a dynamic and detailed picture of how this compound interacts with its surrounding solvent, which is crucial for understanding its solubility, reactivity, and potential biological activity.

Prediction and Analysis of Molecular Descriptors (e.g., TPSA, LogP, Rotatable Bonds) Relevant to Chemical Reactivity and Bioavailability Profiling

Molecular descriptors are numerical values that characterize the properties of a molecule. They are widely used in computational chemistry and cheminformatics to predict the physicochemical properties, reactivity, and pharmacokinetic profiles of compounds. For this compound, several key descriptors have been predicted using computational models.

These descriptors provide valuable insights into the potential behavior of this compound.

Topological Polar Surface Area (TPSA) : The TPSA is a good indicator of a molecule's ability to permeate cell membranes. It is calculated based on the surface area of polar atoms (typically oxygen and nitrogen) in a molecule. A lower TPSA value is generally associated with better membrane permeability. The predicted TPSA for this compound suggests it has a significant polar surface area, primarily due to the sulfamoyl and carboxylic acid groups.

LogP : The partition coefficient (LogP) is a measure of a molecule's lipophilicity or hydrophobicity. It is the ratio of the concentration of a compound in a nonpolar solvent (like octanol) to its concentration in a polar solvent (like water). The predicted LogP value indicates the molecule's preference for lipid or aqueous environments, which is a critical factor in its absorption, distribution, metabolism, and excretion (ADME) profile.

Rotatable Bonds : The number of rotatable bonds is a measure of the conformational flexibility of a molecule. A higher number of rotatable bonds can be associated with higher binding affinity to a target protein but may also lead to a decrease in bioavailability due to entropic penalties upon binding. The predicted number of rotatable bonds in this compound points to a moderate degree of flexibility.

These molecular descriptors, when considered together, provide a preliminary in-silico profile of this compound, suggesting its potential for chemical interactions and biological activity.

Advanced Analytical Methodologies for the Detection and Characterization of 2 4 Chloro 2 Sulfamoylphenoxy Acetic Acid

Chromatographic Techniques Development and Validation

Chromatography is essential for separating 2-(4-Chloro-2-sulfamoylphenoxy)acetic acid from complex matrices. The development and validation of these methods ensure accuracy, precision, and reliability.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for the quantitative analysis of phenoxyacetic acid derivatives in various samples. nih.govresearchgate.net Its high sensitivity and selectivity allow for the direct injection of some sample types, such as water, significantly increasing sample throughput. nih.gov For more complex matrices, a sample preparation step, often involving solid-phase extraction (SPE) with cartridges like Oasis MCX or C18, is employed to clean up the sample and concentrate the analyte. nih.govepa.gov

The chromatographic separation is typically achieved on a reversed-phase column, such as a C18 or a specialized column like the Acclaim™ Trinity™ Q1, which has mixed-mode (reversed-phase, anion-exchange, and cation-exchange) capabilities. researchgate.netshodex.com Gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium (B1175870) formate (B1220265) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is common. epa.govshodex.com

Detection by tandem mass spectrometry, usually with a triple quadrupole instrument, is performed in multiple reaction monitoring (MRM) mode. researchgate.net This involves selecting a precursor ion (typically the deprotonated molecule [M-H]⁻ in negative ionization mode) and monitoring specific product ions. nih.gov The use of at least two ion transitions enhances the confidence and reliability of the identification and quantification. researchgate.netnih.gov

Table 1: Illustrative LC-MS/MS Parameters for Phenoxyacetic Acid Analysis

| Parameter | Typical Conditions |

|---|---|

| Sample Preparation | Solid-Phase Extraction (SPE) with C18 or mixed-mode cartridges. nih.govepa.gov |

| LC Column | Reversed-phase C18, C8, or mixed-mode anion exchange columns. researchgate.netepa.govshodex.com |

| Mobile Phase | A: Water with additive (e.g., 0.1% acetic acid, ammonium formate). B: Acetonitrile or Methanol (B129727). epa.govshodex.com |

| Elution | Gradient elution. |

| Ionization Mode | Electrospray Ionization (ESI), typically in negative mode. nih.gov |

| MS Analyzer | Triple Quadrupole (QqQ). |

| Detection Mode | Multiple Reaction Monitoring (MRM). researchgate.net |

Gas chromatography (GC) is another robust technique for analyzing phenoxyacetic acid derivatives. Due to the low volatility of the acidic form of the compound, a derivatization step is required to convert it into a more volatile ester, most commonly a methyl ester, using reagents like diazomethane. epa.gov Other derivatization strategies, such as pentafluorobenzylation, can also be employed, which enhances sensitivity for electron-capture detection (GC-ECD). nih.gov

The analysis is performed on a capillary column, with Durabond-5MS (DB-5MS) being a common choice. epa.gov Helium is typically used as the carrier gas. epa.gov The injector is operated in splitless mode to maximize the transfer of the analyte onto the column for trace-level analysis. epa.gov

Detection can be accomplished using a mass spectrometer (GC-MS) or an electron-capture detector (GC-ECD). epa.govnih.gov GC-MS provides high selectivity by monitoring specific ions, offering both quantification and confirmation. epa.govresearchgate.net For halogenated compounds like this compound, GC-ECD offers excellent sensitivity. nih.gov

Table 2: General GC Parameters for Derivatized Phenoxyacetic Acid Analysis

| Parameter | Typical Conditions |

|---|---|

| Derivatization | Esterification (e.g., with diazomethane) or pentafluorobenzylation. epa.govnih.gov |

| GC Column | Capillary column, e.g., DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness). epa.gov |

| Carrier Gas | Helium. epa.gov |

| Injection Mode | Splitless. epa.gov |

| Detector | Mass Spectrometer (MS) or Electron-Capture Detector (ECD). epa.govnih.gov |

| MS Detection | Selected Ion Monitoring (SIM) or full-scan mode. nih.govresearchgate.net |

High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a widely accessible method for the analysis of aromatic compounds. The detectability of this compound is facilitated by the UV-absorbing properties of its phenyl ring. Separation is typically achieved using a reversed-phase C18 column. mdpi.com

The mobile phase composition, often a mixture of a phosphate (B84403) buffer and an organic solvent like methanol or acetonitrile, is critical. mdpi.comnih.gov Controlling the pH of the mobile phase is important to ensure consistent retention time and peak shape, as the ionization state of the carboxylic acid group is pH-dependent. nih.gov For some related compounds that lack a strong chromophore, chemical derivatization with a UV-active agent, such as 2-naphthalenethiol, can be employed to enhance detection sensitivity. mdpi.com UV detection is set at a wavelength where the analyte exhibits maximum absorbance. nih.gov

Table 3: Representative HPLC-UV Method Parameters

| Parameter | Typical Conditions |

|---|---|

| LC Column | Reversed-phase C18 (e.g., 150 mm × 4.6 mm, 5 µm). mdpi.com |

| Mobile Phase | Isocratic or gradient mixture of phosphate buffer and acetonitrile/methanol. mdpi.comnih.gov |

| pH Control | Buffer used to maintain a stable pH for consistent analyte ionization. nih.gov |

| Flow Rate | 1.0 mL/min. mdpi.com |

| Detector | UV/Vis Detector. mdpi.com |

| Detection Wavelength | Set at the absorbance maximum of the analyte (e.g., ~230-280 nm for phenoxy acids). |

Spectroscopic Characterization Methods in Method Development

Spectroscopic methods are indispensable for the unambiguous structural confirmation of this compound and for characterizing new derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the molecular structure of organic compounds. Both ¹H and ¹³C NMR experiments provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. mdpi.commdpi.com

In the ¹H NMR spectrum of a compound like this compound, distinct signals would be expected for the protons on the aromatic ring, the methylene (B1212753) (-CH₂-) protons of the acetic acid moiety, and the protons of the sulfamoyl (-SO₂NH₂) group. The chemical shifts and splitting patterns of the aromatic protons provide information about the substitution pattern on the benzene (B151609) ring. The methylene protons typically appear as a singlet. chemicalbook.comchemicalbook.com

The ¹³C NMR spectrum provides complementary information, showing characteristic signals for the carbonyl carbon (C=O) of the acid, the aromatic carbons, and the methylene carbon (-CH₂-). mdpi.commdpi.com The positions of these signals confirm the presence of the key functional groups. mdpi.com

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | 6.8 - 8.0 | 115 - 155 |

| -OCH₂- | ~4.7 | ~67 |

| -COOH | 10 - 13 (exchangeable) | ~170 |

| -SO₂NH₂ | 7 - 8 (exchangeable) | - |

Note: Predicted values are based on analysis of structurally similar compounds. mdpi.commdpi.com

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule's functional groups. The resulting spectra serve as a molecular fingerprint, allowing for identification and structural confirmation. nih.gov

For this compound, the IR and Raman spectra would exhibit characteristic absorption bands. Key vibrations include the strong C=O stretching of the carboxylic acid group, the O-H stretching, the asymmetric and symmetric stretching of the sulfamoyl (SO₂) group, the C-O-C ether linkage stretching, and various vibrations associated with the substituted benzene ring, including C-Cl stretching. nih.govnih.gov

Table 5: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| -COOH | O-H stretch (broad) | 2500 - 3300 |

| C=O stretch | 1700 - 1725 | |

| -SO₂NH₂ | N-H stretch | 3200 - 3400 |

| S=O asymmetric stretch | 1300 - 1350 | |

| S=O symmetric stretch | 1140 - 1180 | |

| Aromatic Ring | C=C stretch | 1450 - 1600 |

| Ether Linkage | C-O-C stretch | 1200 - 1275 |

| C-Cl | C-Cl stretch | 600 - 800 |

Note: Ranges are typical for the indicated functional groups. nih.govnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for characterizing this compound, primarily by probing the electronic transitions within the molecule. The absorption of UV or visible light excites electrons from lower energy orbitals to higher energy orbitals. The specific wavelengths at which a molecule absorbs light are determined by its structure, particularly the presence of chromophores—functional groups that absorb light.

The structure of this compound, containing a substituted benzene ring, a carboxylic acid group, and a sulfonamide group, possesses chromophores that lead to characteristic π → π* and n → π* electronic transitions. libretexts.org These transitions result in strong UV absorbance, which is instrumental for its detection.

While specific high-resolution spectra for the isolated compound are not extensively published, its identity as a key related substance of Furosemide means its UV characteristics are often considered in the analysis of the parent drug. nih.gov Analytical methods developed for Furosemide and its impurities utilize specific wavelengths where these compounds exhibit significant absorption. For instance, studies show strong UV absorption at 230 nm for both Furosemide and its related impurities, including compound A, which is this compound. nih.gov Other methods have employed detection at wavelengths such as 233 nm, 254 nm, and 276 nm for analyzing Furosemide and its associated substances. mtc-usa.comscielo.brjipbs.com The variation in the reported maximum absorption wavelength (λmax) can be attributed to differences in the solvent system and its pH. ukaazpublications.com

Table 1: UV Wavelengths Used in the Analysis of Furosemide and Its Related Compounds

| Wavelength (λmax) | Solvent/Mobile Phase | Analytical Context | Citation |

| 230 nm | 0.01 mol/L KH₂PO₄ buffer and methanol | HPLC-UV quantification of Furosemide and related impurities A–G. | nih.gov |

| 233 nm | Water and Methanol | HPLC-UV determination of Furosemide in water matrix. | scielo.br |

| 254 nm | 70% DI Water / 30% THF / 1% Acetic Acid | HPLC-UV method for separating Furosemide and Related Compound A. | mtc-usa.com |

| 276 nm | Water | Simple UV spectrophotometric assay of Furosemide. | jipbs.com |

Electrochemical Detection Approaches

Electrochemical methods present a sensitive and often cost-effective alternative for the detection of electroactive compounds like this compound. Although direct electrochemical studies on this specific impurity are limited, the techniques applied to its parent compound, Furosemide, demonstrate the potential of this approach. These methods are based on measuring the current or potential changes resulting from the oxidation or reduction of the analyte at an electrode surface.

Techniques such as differential pulse voltammetry (DPV) and differential pulse polarography have been successfully employed for the determination of Furosemide. ekb.egresearchgate.net One study on Furosemide utilized DPV with a supporting electrolyte of phosphate buffer at pH 4, achieving a detection limit of 2.0×10⁻⁶ M. ekb.eg Another investigation reported a clear reduction peak for Furosemide at a voltage of -0.24 volts using polarography. researchgate.net

The sensitivity and selectivity of electrochemical sensors can be significantly enhanced by modifying the electrode surface. For Furosemide analysis, a glassy carbon electrode (GCE) chemically modified with reduced graphene oxide has been used for amperometric measurements. ekb.eg Such modifications increase the electrode's active surface area and can facilitate faster electron transfer, leading to improved analytical performance. While these examples pertain to Furosemide, the structural similarities suggest that similar electrochemical strategies could be adapted for the direct detection of this compound.

Development of Robust and Sensitive Quantification Methods in Complex Matrices

The accurate quantification of this compound, especially at low levels in complex matrices such as pharmaceutical formulations, plasma, or urine, requires robust and sensitive analytical methods. The primary challenges in these matrices are interferences from other components and the need to achieve low detection limits.

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a widely established method for this purpose. Several HPLC methods have been developed to separate Furosemide from its impurities, including this compound (Impurity A). nih.govmtc-usa.com For example, one reverse-phase HPLC-UV method achieved baseline resolution between Furosemide and Impurity A, with a retention time of 31.910 minutes for the impurity using UV detection at 230 nm. nih.gov These methods are crucial for quality control in pharmaceutical manufacturing.

For higher sensitivity and selectivity, particularly in biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred technique. researchgate.netijpbs.com LC-MS/MS combines the powerful separation capabilities of HPLC with the highly sensitive and specific detection of mass spectrometry. This approach has been successfully used for pharmacokinetic studies of Furosemide in plasma, achieving a limit of quantification as low as 0.003 µg/mL. researchgate.net The application of LC-MS/MS would be highly effective for quantifying trace amounts of this compound in biological fluids, overcoming the challenges posed by matrix effects. researchgate.netphenomenex.com

Table 2: Analytical Methods for Quantification in Various Matrices

| Technique | Analyte(s) | Matrix | Key Performance Metrics | Citation |

| HPLC-UV | Furosemide and Related Compound A | Pharmaceutical Tablets | Baseline resolution achieved; UV detection at 254 nm. | mtc-usa.com |

| HPLC-UV | Furosemide and Impurities A-G | Pharmaceutical Batches | Retention Time (Impurity A): 31.910 min; Detection at 230 nm. | nih.gov |

| HPLC-UV | Furosemide | Water | Linear Range: 0.1–4 mg/L. | scielo.br |

| HPLC with Fluorescence | Furosemide | Plasma | LOD: 0.001 µg/mL; LOQ: 0.003 µg/mL. | researchgate.net |

| UV Spectrophotometry | Furosemide | Bulk and Tablet Dosage Form | LOD: 0.14 µg/mL; LOQ: 0.43 µg/mL. | ukaazpublications.com |

| Differential Pulse Voltammetry | Furosemide | Supporting Electrolyte | LOD: 2.0×10⁻⁶ M. | ekb.eg |

Investigations into the Molecular and Cellular Basis of Biological Activity of 2 4 Chloro 2 Sulfamoylphenoxy Acetic Acid and Its Derivatives

Enzyme Inhibition and Activation Studies in Cell-Free and In Vitro Systems

Derivatives of phenoxyacetic acid and sulfonamides have been extensively studied for their effects on various enzymes. While direct enzymatic studies on 2-(4-chloro-2-sulfamoylphenoxy)acetic acid are not extensively documented in publicly available research, the activities of structurally related compounds provide a strong basis for inferring its potential enzyme inhibitory profile.

Sulfonamide derivatives are well-known for their diverse enzyme-inhibiting properties. For instance, a series of novel sulfonamide derivatives have been shown to inhibit α-glucosidase and α-amylase, enzymes critical in carbohydrate metabolism. researchgate.net One particular derivative, FP4, demonstrated potent inhibition of both α-glucosidase and α-amylase with IC₅₀ values of 129.40 µg/mL and 128.90 µg/mL, respectively. researchgate.net Another study on quinoxaline-sulfonamide derivatives also reported significant inhibitory activity against these enzymes. researchgate.net Furthermore, some sulfonamides have shown inhibitory effects on acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases. nih.gov

The phenoxyacetic acid moiety is also a key component of molecules that inhibit cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade. nih.gov Certain phenoxyacetic acid derivatives have been developed as selective COX-2 inhibitors, a key target for anti-inflammatory drugs. nih.gov For example, some novel phenoxyacetic acid derivatives exhibited significant COX-2 inhibition with IC₅₀ values in the range of 0.06–0.09 μM. nih.gov The anti-inflammatory potential is further supported by findings that phenoxyacetamide derivatives may act on COX/LOX pathways. nih.gov

Given these precedents, it is plausible that this compound could exhibit inhibitory activity against one or more of these enzyme families. The presence of the sulfonamide group suggests potential for interaction with enzymes like carbonic anhydrases, a classic target for this functional group, or the aforementioned α-glucosidase and α-amylase. The phenoxyacetic acid scaffold points towards a potential for COX enzyme inhibition.

Table 1: Enzyme Inhibitory Activities of Structurally Related Sulfonamide and Phenoxyacetic Acid Derivatives

| Compound Class | Enzyme Target | Reported Activity (IC₅₀) | Reference |

| Sulfonamide derivative (FP4) | α-Glucosidase | 129.40 µg/mL | researchgate.net |

| Sulfonamide derivative (FP4) | α-Amylase | 128.90 µg/mL | researchgate.net |

| Quinoxaline-sulfonamide derivative 4 | α-Glucosidase | 75.36 ± 0.01% inhibition | researchgate.net |

| Quinoxaline-sulfonamide derivative 4 | α-Amylase | 63.09 ± 0.02% inhibition | researchgate.net |

| Phenoxyacetic acid derivatives | COX-2 | 0.06–0.09 μM | nih.gov |

| Sulfonamides from carvacrol (B1668589) (Compound 1) | Acetylcholinesterase | 10.97 ± 0.92 µM | nih.gov |

Receptor Binding and Ligand-Target Interactions at a Fundamental Molecular Level

The interaction of small molecules with biological receptors is a fundamental determinant of their pharmacological activity. Molecular docking studies on derivatives of the core structures of this compound have provided insights into their potential binding modes.

For sulfonamide derivatives, molecular docking has been used to elucidate interactions with enzymes such as α-glucosidase, α-amylase, and acetylcholinesterase. researchgate.netnih.gov In the case of α-glucosidase and α-amylase, strong binding affinities were observed, with interactions primarily driven by hydrogen bonding and π-π stacking. researchgate.net Docking studies of sulfonamides with acetylcholinesterase revealed that binding to the active site is largely governed by π-π contacts and hydrogen bonds. nih.gov

Similarly, molecular docking of phenoxyacetic acid analogues has been employed to understand their interaction with target proteins. nih.gov These studies are crucial in designing compounds with improved affinity and selectivity. For instance, the design of phenoxyacetic acid analogues as radiotherapy sensitizers was guided by molecular docking to understand their allosteric modulation effects. nih.gov

For this compound, it can be hypothesized that the sulfonamide group could form key hydrogen bonds with receptor active sites, a common interaction for this functional group. The phenoxyacetic acid portion could engage in hydrophobic and π-stacking interactions. The chlorine atom on the phenyl ring can also influence binding through halogen bonding or by altering the electronic properties of the ring system.

Cellular Pathway Modulation and Signalling Cascade Analysis in Specific Cell Lines (e.g., anticancer activity in cell-based screening)

The biological activity of a compound is ultimately manifested through its modulation of cellular pathways and signaling cascades. Derivatives of phenoxyacetic acid have demonstrated significant effects in various cell-based assays, particularly in the context of cancer.

Novel phenoxyacetamide derivatives have been shown to induce apoptosis in HepG2 liver cancer cells. mdpi.com The mechanism of action for one such derivative was suggested to involve cell cycle arrest at the G2/M phase and the upregulation of pro-apoptotic genes. mdpi.com Another study highlighted that phenoxy-N-phenylacetamide compounds are effective against multidrug-resistant cancer cells, potentially by inhibiting P-gp efflux transporters. nih.gov

Furthermore, phenoxazine (B87303) derivatives, which share a phenoxy-like core, have been investigated as G-quadruplex stabilizing ligands, a novel anticancer strategy. nih.gov These compounds were found to be particularly toxic to lung adenocarcinoma (A549) and liver cancer (HepG2) cells, with their cytotoxicity correlating with their G4-binding affinities. nih.gov The localization of these derivatives in the cell nuclei supports a G4-mediated mechanism of action. nih.gov

The link between inflammation and cancer is well-established, and compounds that modulate inflammatory pathways can also impact carcinogenesis. The potential for phenoxyacetic acid derivatives to inhibit COX/LOX pathways suggests a possible mechanism for anticancer activity, as these enzymes are often upregulated in tumors. nih.gov

Given this body of evidence, this compound and its derivatives warrant investigation for their effects on cancer cell lines. Key pathways to explore would include apoptosis, cell cycle regulation, and signaling cascades related to inflammation and cell proliferation.

Derivations of Structure-Mechanism Relationships and Key Pharmacophores

The systematic study of structure-activity relationships (SAR) is crucial for optimizing lead compounds and understanding their mechanism of action. For sulfonamides, SAR studies have identified key structural features that govern their biological activity. openaccesspub.orgyoutube.com

The general structure of sulfonamides can be divided into the sulfonamide core, the aromatic ring, and the substituents on the sulfonamide nitrogen and the aromatic ring. The antibacterial activity of sulfonamides, for example, is highly dependent on a free para-amino group relative to the sulfonamide group. youtube.com However, for non-antibacterial sulfonamides, the nature of the substituent on the sulfonamide nitrogen (the R1 group) is a major determinant of activity. openaccesspub.org Heterocyclic substituents at this position have been shown to lead to highly potent derivatives for various targets. youtube.com

For phenoxyacetic acid derivatives, SAR studies have revealed that substitutions on the phenyl ring and the nature of the linker between the phenoxy group and the carboxylic acid are critical for activity. nih.gov For instance, in a series of phenoxyacetic acid analogues designed as radiotherapy sensitizers, halogenation and the introduction of groups that increase the conjugation of the benzene (B151609) ring were found to enhance activity. nih.gov

For this compound, the key pharmacophoric elements would include:

The sulfonamide group , capable of acting as a hydrogen bond donor and acceptor.

The phenoxyacetic acid moiety , providing a scaffold for hydrophobic and aromatic interactions.

The chloro substituent on the phenyl ring, which can influence lipophilicity and electronic distribution.

Comparative Biological Activity Studies of Analogues in In Vitro Models

Comparing the in vitro activities of a series of related compounds is a powerful tool for understanding SAR and identifying promising candidates for further development. The literature contains numerous studies on phenoxyacetic acid and sulfonamide derivatives that allow for such a comparative analysis.

For example, a study on novel phenoxyacetic acid derivatives as selective COX-2 inhibitors presented a clear comparison of the IC₅₀ values for a range of analogues against COX-1 and COX-2, highlighting the impact of different substituents on potency and selectivity. nih.gov Similarly, a comparative study of sulfonamides derived from carvacrol against acetylcholinesterase demonstrated how modifications to the sulfonamide substituent affected inhibitory activity. nih.gov

In the context of anticancer activity, the comparison of different phenoxyacetamide derivatives against various cancer cell lines has revealed the importance of specific substitutions for cytotoxicity. nih.gov For instance, a derivative with a 4-nitrophenoxy group was found to be particularly active. nih.gov

While direct in vitro data for this compound is limited, a comparative study of this compound alongside its positional isomers and other derivatives with varying substituents on the phenyl ring and the sulfonamide group would be highly informative. Such a study would allow for the elucidation of a detailed SAR and could identify derivatives with enhanced potency and selectivity for specific biological targets.

Table 2: Comparative Anticancer Activity of Phenoxy-based Derivatives in Vitro

| Compound Class | Cell Line | Reported Activity (IC₅₀ or % inhibition) | Reference |

| Phenoxyacetamide derivative (Compound I) | HepG2 (Liver Cancer) | 6.9 ± 0.7 μM | mdpi.com |

| Phenoxazine nucleoside analogues | A549 (Lung Cancer) | Nanomolar range | nih.gov |

| Phenoxazine nucleoside analogues | HepG2 (Liver Cancer) | Nanomolar range | nih.gov |

| 2-(4-nitrophenoxy)acetamide derivative (3c) | MCF-7 (Breast Cancer) | Not specified, but active | nih.gov |

| rel-2-[4-Chloro...phenoxy]acetic acid derivative (3) | Leukemia (RPMI-8226) | 92.48% growth | mdpi.com |

常见问题

Q. What are the common synthetic routes for preparing 2-(4-Chloro-2-sulfamoylphenoxy)acetic acid and its derivatives?

- Methodological Answer : Synthesis typically involves nucleophilic substitution and oxidation steps. For example, a two-step process can be employed:

Nucleophilic Substitution : React a chlorinated phenol derivative with a sulfamoyl group using a base (e.g., K₂CO₃) and a catalyst (e.g., NaBr) in acetonitrile at 50°C for 24 hours to form the intermediate .

Oxidation : Oxidize the intermediate using trichloroisocyanuric acid (TCCA) in acetone at 0–5°C, followed by quenching with isopropanol. Purification involves diatomaceous earth filtration and ethyl acetate extraction .

Alternative routes may use TEMPO-mediated oxidation for controlled conversion to the carboxylic acid moiety .

Q. Which analytical techniques are recommended for characterizing the purity and structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d₆) confirm structural integrity. For example, aromatic protons appear at δ 7.99–7.15 ppm, and the acetic acid proton at δ 13.24 ppm .

- Liquid Chromatography-Mass Spectrometry (LC/MS) : ESI-MS (negative mode) shows [M-1]⁻ peaks at m/z 227/229 (Cl isotope pattern) .

- High-Performance Liquid Chromatography (HPLC) : Purity >99% can be achieved using C18 columns with UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize by-products during synthesis?

- Methodological Answer :

- Catalyst Selection : Use NaBr as a phase-transfer catalyst to enhance reaction efficiency and reduce side reactions (e.g., over-oxidation) .

- Temperature Control : Maintain temperatures below 5°C during oxidation to suppress competing pathways .

- Workup Strategies : Acid-base extraction (e.g., saturated Na₂CO₃) removes unreacted starting materials, while recrystallization from methanol improves purity .

Q. How should discrepancies in spectroscopic data (e.g., NMR chemical shifts) be addressed?

- Methodological Answer :

- Solvent Calibration : Ensure deuterated solvents are free from residual protons. For example, DMSO-d₆ peaks at δ 2.51 ppm should be accounted for when analyzing carbonyl groups .

- Dynamic Effects : Rotameric equilibria in sulfonamide groups can cause splitting; variable-temperature NMR (VT-NMR) resolves these ambiguities .

- Cross-Validation : Compare experimental shifts with computational predictions (DFT calculations) or databases like NIST Chemistry WebBook .

Q. What strategies are effective in resolving contradictions between theoretical and experimental mass spectrometry results?

- Methodological Answer :

- High-Resolution MS (HRMS) : Use HRMS to distinguish isobaric interferences (e.g., Cl vs. CH₃O groups) .

- Isotopic Pattern Analysis : The ³⁵Cl/³⁷Cl isotopic ratio (3:1) confirms chlorine presence. Deviations may indicate impurities .

- Collision-Induced Dissociation (CID) : Fragment patterns (e.g., loss of CO₂ from the acetic acid moiety) validate structural assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。